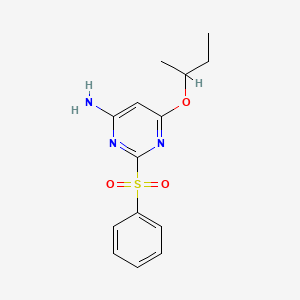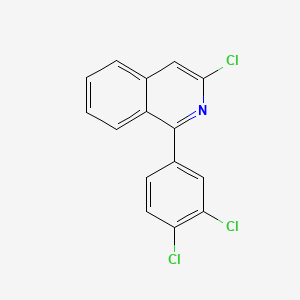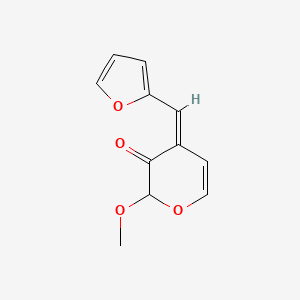
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one is an organic compound that features a furan ring and a pyran ring connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one typically involves the condensation of furan-2-carbaldehyde with 2-methoxy-3,4-dihydro-2H-pyran-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes have been explored to provide a more environmentally friendly and cost-effective approach to synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The methylene bridge can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydro derivatives, and various substituted pyran derivatives .
Aplicaciones Científicas De Investigación
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets are still under investigation, but studies have shown that it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-ylmethylene thiazolidinediones: These compounds share the furan-2-ylmethylene moiety and have been studied for their potential as selective inhibitors of phosphoinositide 3-kinase gamma.
Trichlorozirconium η2-hydrazonides: These compounds also feature a furan-2-ylmethylene group and have been explored for their catalytic behavior in polymerization reactions.
Uniqueness
(Z)-4-(Furan-2-ylmethylene)-2-methoxy-2H-pyran-3(4H)-one is unique due to its combination of a furan ring and a pyran ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H10O4 |
|---|---|
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
(4Z)-4-(furan-2-ylmethylidene)-2-methoxypyran-3-one |
InChI |
InChI=1S/C11H10O4/c1-13-11-10(12)8(4-6-15-11)7-9-3-2-5-14-9/h2-7,11H,1H3/b8-7- |
Clave InChI |
ZKUKZXDYZWHINW-FPLPWBNLSA-N |
SMILES isomérico |
COC1C(=O)/C(=C\C2=CC=CO2)/C=CO1 |
SMILES canónico |
COC1C(=O)C(=CC2=CC=CO2)C=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




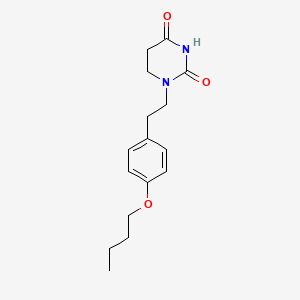

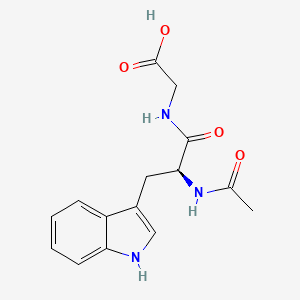
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)



